molecular formula C9H11N3O B8234753 4-Ethoxy-1H-indazol-3-amine

4-Ethoxy-1H-indazol-3-amine

Cat. No. B8234753
M. Wt: 177.20 g/mol
InChI Key: ISDGFKOJKCWROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of 1H-Indazoles : A study by Wang and Li (2016) utilized nitrosobenzenes as an aminating agent for the synthesis of 1H-indazoles, including 4-Ethoxy-1H-indazol-3-amine, through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This method features high efficiency and functional group tolerance (Wang & Li, 2016).

  • Synthesis of Novel Spiro Compounds : Jadhav et al. (2017) developed a green, efficient procedure for synthesizing novel spiro[chromeno[4′,3′:4,5]pyrimido[1,2-b]indazole-7,3′-indoline]-2′,6(9H)-dione derivatives using 1H-indazol-3-amine in the presence of acetic acid in EtOH. This synthesis method offers operational simplicity and high product yield (Jadhav et al., 2017).

  • Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination : Park et al. (2021) described a silver(I)-mediated approach for synthesizing various 3-substituted indazoles, including 4-Ethoxy-1H-indazol-3-amine, through intramolecular oxidative C–H amination. This method effectively constructs assorted 1H-indazoles that are difficult to synthesize by other means (Park et al., 2021).

Advanced Material Synthesis

  • SnCl2/EtOH-Mediated Synthesis of Indazoles : Chicha et al. (2015) reported the synthesis of 4-ethoxy- and 4-chloroindazoles bearing sulfonamide moieties, highlighting the versatility of 4-Ethoxy-1H-indazol-3-amine in the formation of these complex structures (Chicha et al., 2015).

Biological Activities

  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) investigated the synthesis of new 1,2,4-triazole derivatives, including those derived from 4-Ethoxy-1H-indazol-3-amine, and evaluated their antimicrobial activities. This research highlights the potential of 4-Ethoxy-1H-indazol-3-amine in developing antimicrobial agents (Bektaş et al., 2007).

  • Synthesis of Polyheterocyclic Derivatives : Another study by Jadhav et al. (2019) presented an efficient method for synthesizing chromeno pyrimido[1,2-b]indazolone derivatives, demonstrating the utility of 4-Ethoxy-1H-indazol-3-amine in creating diverse polyheterocyclic compounds (Jadhav et al., 2019).

Chemical Transformations

  • Regioselective Ethoxy-Carbonylation : Ramesh et al. (2013) explored the direct carbonylation of heterocyclic amines, including 4-Ethoxy-1H-indazol-3-amine, demonstrating its application in regio-selective C- or N-ethoxycarbonylations (Ramesh et al., 2013).

  • Synthesis of Fluorescent Amino Acid Derivatives : Kóczán et al. (2001) synthesized 4-Ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone and its fluorescent amino acid derivatives, revealing the potential of 4-Ethoxy-1H-indazol-3-amine in creating fluorescent markers (Kóczán et al., 2001).

properties

IUPAC Name

4-ethoxy-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-13-7-5-3-4-6-8(7)9(10)12-11-6/h3-5H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDGFKOJKCWROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-1H-indazol-3-amine
Reactant of Route 2
4-Ethoxy-1H-indazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-1H-indazol-3-amine
Reactant of Route 5
4-Ethoxy-1H-indazol-3-amine
Reactant of Route 6
4-Ethoxy-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.